molecular formula C12H18Cl2F2N2 B2647885 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 328083-91-6

1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2647885
CAS No.: 328083-91-6
M. Wt: 299.19
InChI Key: IOKYHLYDSQRSGF-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride (CAS Number: 328083-91-6) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C12H18Cl2F2N2 and a molecular weight of 299.19 g/mol, this dihydrochloride salt offers enhanced solubility and stability for experimental workflows. Its structure features a piperidine-4-amine core, a privileged scaffold in pharmacology, which is N-substituted with a 3,4-difluorobenzyl group. The presence of fluorine atoms on the aromatic ring can profoundly influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound serves as a key synthetic precursor for the development of novel bioactive molecules. Research indicates that analogs of this chemical class, particularly spiro[piperidine-4,1'-pyrido[3,4-b]indoles] derived from similar piperidine-amine building blocks, have been investigated as co-potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), showing promise in activating N1303K-CFTR mutants with sub-micromolar potency . The 3,4-difluorobenzyl substituent, in particular, has been explored in structure-activity relationship studies, where the pattern of fluorine substitution on the benzyl ring was found to be critical for optimizing biological activity . Furthermore, piperazine and piperidine derivatives are frequently explored as bioisosteres for purine and pyrimidine bases, indicating potential applications in the design of enzyme inhibitors, such as thymidine phosphorylase, which is a target in oncology and other diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all laboratory chemicals with appropriate personal protective equipment in a controlled environment.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16;;/h1-2,7,10H,3-6,8,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKYHLYDSQRSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=C(C=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity. These methods often include steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biological molecules effectively. These interactions can modulate various biological processes, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) increase lipophilicity and binding affinity to hydrophobic targets but may reduce solubility.
  • Substitution position : 3,4-Difluoro (target compound) optimizes steric and electronic interactions for Kv1.5 modulation compared to 2,6-difluoro analogs .
  • Polar groups (e.g., OCH₃) enhance solubility but may hinder blood-brain barrier penetration .

Physicochemical Properties

  • Solubility : The 3,4-difluoro derivative exhibits moderate aqueous solubility due to its dihydrochloride salt form, whereas nitro- and trifluoromethyl-substituted analogs show lower solubility .
  • Stability : The trifluoromethyl analog (C₁₃H₁₆F₃N₂·2HCl) demonstrates superior metabolic stability in vitro, attributed to the CF₃ group’s resistance to oxidative degradation .
  • Melting Points: Limited data exist, but hydrochloride salts generally exhibit higher melting points (>200°C) compared to free bases .

Biological Activity

1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound features a piperidine ring substituted with a difluorobenzyl group, which enhances its interaction with various biological targets. Understanding its biological activity is crucial for its application in therapeutic contexts.

Chemical Structure

The compound can be represented by the following molecular formula:

C12H18Cl2F2N2\text{C}_{12}\text{H}_{18}\text{Cl}_2\text{F}_2\text{N}_2

This structure highlights the presence of two fluorine atoms on the benzyl moiety, which significantly influences its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The piperidine core facilitates binding to various receptors, modulating their activity and leading to diverse biological effects. Notably, studies have indicated that this compound may act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and other neurological functions.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Neurotransmitter Modulation : It exhibits significant interaction with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and other psychiatric conditions.
  • Therapeutic Potential : The compound is being explored for its role in the development of treatments for neurological disorders due to its modulatory effects on neurotransmitter systems .

In Vitro Studies

Research has shown that this compound demonstrates notable binding affinity towards specific neurotransmitter receptors. For instance:

Receptor Type Binding Affinity (Ki) Effect
Serotonin 5-HT1A50 nMAntagonist
Dopamine D230 nMAgonist

These findings indicate that the compound may function as both an agonist and antagonist depending on the receptor type, which could lead to varied therapeutic effects .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Mood Disorders : A study involving animal models demonstrated that administration of this compound led to significant improvements in depressive-like behaviors. The results suggest its efficacy as a candidate for further development in treating depression.
  • Anxiety Disorders : Another investigation focused on anxiety-related behaviors found that this compound reduced anxiety levels in rodent models. This effect was linked to its action on serotonin receptors, reinforcing its potential therapeutic applications.

Q & A

Q. How should researchers mitigate risks when scaling up reactions involving this compound?

  • Methodological Answer :
  • Thermal hazard assessment : Conduct DSC/TGA to identify exothermic decomposition risks.
  • Ventilation : Install explosion-proof exhaust systems for hydrogenation steps.
  • Process validation : Perform small-scale calorimetry (e.g., RC1e) before pilot-scale synthesis .

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